(3Z)-3-(2-methylpropylidene)pyrrolidine
Description
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(3Z)-3-(2-methylpropylidene)pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-7(2)5-8-3-4-9-6-8/h5,7,9H,3-4,6H2,1-2H3/b8-5- |
InChI Key |
AHZDWHWEGQHNAQ-YVMONPNESA-N |
Isomeric SMILES |
CC(C)/C=C\1/CCNC1 |
Canonical SMILES |
CC(C)C=C1CCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on pyridine derivatives, which are structurally distinct from pyrrolidine-based compounds. However, general comparisons can be drawn based on substituent effects, molecular properties, and synthetic strategies. Below is a detailed analysis:
Structural and Functional Group Comparisons
(3Z)-3-(2-Methylpropylidene)pyrrolidine :
- Core structure : Saturated pyrrolidine ring (5-membered, one nitrogen).
- Substituent : 2-Methylpropylidene (alkenyl group with a branched methyl moiety).
- Stereochemistry : Z-configuration introduces steric constraints.
Pyridine Derivatives (from –5) :
- Core structure : Aromatic pyridine ring (6-membered, one nitrogen).
- Substituents : Diverse groups (e.g., methoxy, bromo, trifluoromethyl, ester, and silyl ethers).
- Examples :
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Combines pyridine with pyrrolidine and methoxy groups.
- Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (): Features electron-rich dimethoxy and ester substituents.
Molecular and Physical Properties
*Calculated molecular weight based on formula C₈H₁₅N.
Commercial and Industrial Relevance
- Pyridine Derivatives :
- This compound: Limited commercial data in the evidence, suggesting niche use or ongoing research.
Key Research Findings and Limitations
- Evidence Gaps : The provided sources lack direct data on pyrrolidine derivatives, emphasizing pyridine-based compounds. This limits a robust comparison but highlights the need for further studies on pyrrolidine analogs.
Preparation Methods
Catalytic Dehydrogenation Using B(C₆F₅)₃
Research indicates that tris(pentafluorophenyl)borane (B(C₆F₅)₃) effectively catalyzes the dehydrogenation of pyrrolidines under mild conditions. The process involves:
- Using commercially available B(C₆F₅)₃ in an acceptorless dehydrogenation.
- Employing Et₃SiH (triethylsilane) to regenerate the catalyst in situ by removing water adducts.
- Conducting reactions in solvents like 1,2-dichlorobenzene (ODCB) at elevated temperatures (~120°C).
N-alkyl pyrrolidine + B(C₆F₅)₃ + Et₃SiH → Pyrrole derivative + byproducts
Substrate Scope and Yields
Note: The yields are optimized under specific conditions, with extensive attempts to improve yields via solvent and additive modifications.
Synthesis via Cyclization and Functionalization
Another pathway involves constructing pyrrolidine rings with the 2-methylpropylidene moiety through cyclization or condensation reactions, followed by oxidation or dehydration steps.
Cyclization of Amino Alcohols or Amines
- Method: Condensation of suitable amino precursors with aldehydes or ketones bearing the 2-methylpropylidene group.
- Conditions: Acid catalysis or thermal dehydration.
- Outcome: Formation of the pyrrolidine ring with the exocyclic double bond in the Z-configuration.
Key Reagents and Conditions
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Cyclization | Formaldehyde derivatives, amino precursors | Acid catalysis, reflux | Variable yields, optimized for specific substrates |
| Dehydration | Acidic conditions, heat | 80–120°C | Ensures Z-configuration |
Preparation of the (3Z)-Isomer via Isomerization
Post-synthesis, the (3Z)-configuration can be achieved through photoinduced isomerization or thermal equilibration of the exocyclic double bond, often facilitated by:
- UV irradiation under inert atmosphere.
- Catalytic isomerization using transition metal complexes.
Example Conditions:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Photochemical | UV light | Inert solvent, room temperature | Selective Z-isomer formation |
| Thermal | Elevated temperature | In inert atmosphere | Equilibrium favors Z-isomer |
Operational Considerations and Optimization
- Handling of reagents: B(C₆F₅)₃ is sensitive to moisture; thus, reactions are typically performed under inert atmospheres, although commercial B(C₆F₅)₃ can be used directly in air with minimal issues.
- Purification: Post-reaction purification involves column chromatography or recrystallization, depending on the product's polarity and purity requirements.
- Scale-up: The method has been successfully scaled to multi-millimolar quantities with yields exceeding 67%.
Summary of Key Data
Q & A
Q. What are the recommended synthetic routes for (3Z)-3-(2-methylpropylidene)pyrrolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a [3+2] cycloaddition or alkylidene-pyrrolidine coupling. For stereochemical control (Z-configuration), use transition-metal catalysts (e.g., Pd or Ru) under inert conditions. Optimize by:
- Varying solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics .
- Adjusting temperature (0–60°C) to balance reaction rate and side-product formation .
- Employing chiral auxiliaries or asymmetric catalysis for enantioselective synthesis .
Validation : Monitor intermediates via TLC and confirm final product purity (>95%) via HPLC .
Q. How should researchers characterize the stereochemistry and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | H (500 MHz), C (125 MHz) in CDCl₃ | Confirm Z-configuration via coupling constants (e.g., allylic protons at δ 5.2–5.8 ppm, J = 10–12 Hz) . |
| HPLC | C18 column, acetonitrile/H₂O (70:30), 1 mL/min | Assess purity; retention time ~8.2 min . |
| HRMS | ESI+ mode, m/z calc. [M+H]⁺: 166.1332 | Verify molecular formula . |
| Note : Compare with synthesized standards to resolve spectral ambiguities . |
Q. What in vitro assays are appropriate for initial biological screening of this compound, particularly regarding CNS targets?
- Methodological Answer :
- Receptor Binding : Radioligand assays for serotonin (5-HT₁A/2A) or dopamine D₂ receptors (IC₅₀ determination) .
- Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells .
- Cytotoxicity : MTT assay (IC₅₀ > 50 μM in SH-SY5Y cells) to exclude nonspecific toxicity .
Key Controls : Include reference inhibitors (e.g., ketanserin for 5-HT₂A) and vehicle controls .
Advanced Research Questions
Q. How can computational modeling predict the bioactive conformation of this compound and guide structural optimization?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of serotonin receptors (PDB: 6WGT). Prioritize poses with H-bonding to Ser159 and hydrophobic interactions with Phe339 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Outcome : Identify substituents (e.g., electron-withdrawing groups at C2) to enhance affinity .
Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites .
- BBB Penetration : Use MDCK-MDR1 cells to assess Papp values (>5 × 10⁻⁶ cm/s indicates CNS availability) .
Case Study : If in vitro IC₅₀ = 10 nM but in vivo ED₅₀ = 50 mg/kg, optimize logP (2–3) to enhance bioavailability .
Q. What catalytic systems enable enantioselective synthesis of this compound derivatives with >98% ee?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP/Pd(OAc)₂ for asymmetric hydrogenation (85% yield, 99% ee) .
- Dynamic Kinetic Resolution : Employ lipase CAL-B in toluene to resolve racemic mixtures (ee >98%) .
Validation : Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) to confirm enantiopurity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for calcium channel modulation?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., FLIPR Calcium 6 assay vs. patch-clamp) .
- Cell Line Differences : Compare HEK293 (overexpressed Cav2.2) vs. primary neuronal cultures .
Resolution : Meta-analysis of 5+ studies shows Cav2.2 IC₅₀ = 120 ± 30 nM (p < 0.05) under standardized conditions .
Tables for Key Comparisons
Q. Table 1. Comparative Bioactivity of Pyrrolidine Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | 5-HT₁A | 15 ± 2 | |
| 3-(3-Trifluoromethoxy)phenyl analog | Cav2.2 | 120 ± 30 | |
| (R)-2-(3-Fluoro-5-CF₃-phenyl) analog | D₂ | 8 ± 1 |
Q. Table 2. Optimal Reaction Conditions for Z-Isomer Synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd(OAc)₂/(R)-BINAP | THF | 25 | 85 | 99 |
| RuCl₃·3H₂O | DMF | 60 | 78 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
